Ardisianoside D
Description
Ardisianoside D is a complex triterpenoid saponin isolated from plants such as Ardisia japonica. Its molecular formula is C₄₆H₇₆O₁₆, with a molecular weight of 885.10 g/mol and a topological polar surface area of 247.00 Ų, indicating moderate hydrophilicity. The compound features multiple hydroxyl groups and cyclic structures, contributing to its biological activity and interaction with cellular targets .
Properties
Molecular Formula |
C46H76O16 |
|---|---|
Molecular Weight |
885.1 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(3S,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C46H76O16/c1-40(2)14-15-45-21-58-46(27(45)16-40)13-9-26-42(5)11-10-29(41(3,4)25(42)8-12-43(26,6)44(46,7)17-28(45)49)61-37-35(55)32(52)24(20-57-37)60-39-36(33(53)31(51)23(18-47)59-39)62-38-34(54)30(50)22(48)19-56-38/h22-39,47-55H,8-21H2,1-7H3/t22-,23-,24+,25+,26-,27-,28-,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,42+,43-,44+,45-,46+/m1/s1 |
InChI Key |
DYAQVNOJMUMVBF-XKXSQMESSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O |
Canonical SMILES |
CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
ADMET Properties :
- Human Intestinal Absorption : 54.89%
- Caco-2 Permeability : 88.55%
- Blood-Brain Barrier Penetration : 62.50%
- Oral Bioavailability : 71.43%
It also targets proteins like NF-κB p105, CLK4 kinase, and the adenosine A1 receptor, suggesting roles in inflammation, cancer, and neurological disorders .
To contextualize Ardisianoside D’s uniqueness, we compare it with structurally and functionally related triterpenoids and saponins (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons :
Structural Complexity: this compound lacks the acetylated sugar groups seen in Atratoglaucoside A and the oleanane backbone of Clematichinenoside AR2, making its triterpenoid core distinct. Its hydroxyl-rich structure enhances solubility but may reduce membrane permeability compared to Ardisianoside G, which has a glucose moiety .
ADMET Profile: this compound exhibits superior oral bioavailability (71.43%) compared to Clematichinenoside AR2 (42.10%), likely due to optimized Caco-2 permeability (88.55%) and balanced lipophilicity (XLogP: 2.10). However, its inhibition of P-glycoprotein could increase toxicity risks in multi-drug therapies, a trait less pronounced in Atratoglaucoside A .
Its interaction with the adenosine A1 receptor also suggests neuroprotective effects absent in analogues .
Metabolic Interactions: this compound’s inhibition of CYP3A4 and OATP1B1 contrasts with Atratoglaucoside A, which primarily affects BSEP. This divergence implies distinct drug-interaction profiles: this compound may alter the metabolism of co-administered CYP3A4 substrates (e.g., statins), whereas Atratoglaucoside A poses risks for cholestasis .
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